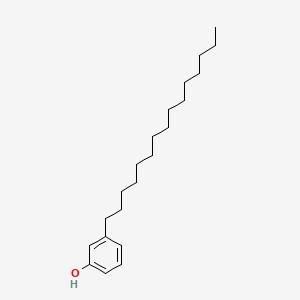
3-Pentadecilfenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Pentadecylphenol involves the hydrogenation of cardanol. This process can yield a product that, due to its physical and chemical properties, finds application in numerous industrial processes. For instance, the synthesis and characterization of 2-allyl-3(5)-pentadecyl phenols and their acrylic/methacrylic esters have been explored, demonstrating the versatility of 3-Pentadecylphenol derivatives in applications such as UV-curable coating compositions and anaerobic adhesive formulations (Rupavani, Vijayalakshmi, Sitaramam, & Krishnamurti, 1993).
Molecular Structure Analysis
The molecular structure of 3-Pentadecylphenol has been analyzed using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR). These studies show that 3-Pentadecylphenol can successfully modify the molecular structure of phenolic resin, reducing the gel time and improving the mechanical properties, microstructure, and flame retardancy of the modified foam (Ge, Tang, Yu, & Tan, 2018).
Chemical Reactions and Properties
3-Pentadecylphenol's reactivity and chemical properties have been the subject of research, highlighting its role in various chemical reactions. For example, its effects on the organization of phospholipid bilayers and its interaction with components like DPPC (dipalmitoyl phosphatidylcholine) demonstrate the compound's ability to influence the physico-chemical properties of lipid bilayers, which is of interest in the study of cell membranes and potentially in drug delivery systems (Cieślik-Boczula et al., 2009).
Physical Properties Analysis
The physical properties of 3-Pentadecylphenol, such as vapor pressure and heat of evaporation, are crucial for its separation and purification from hydrogenation reaction products of cardanol. The saturation vapor pressure of 3-Pentadecylphenol has been investigated to facilitate its vacuum distillation, an essential step in its industrial production process (MA Zhi-b, 2014).
Chemical Properties Analysis
The chemical properties of 3-Pentadecylphenol, including its solubility in various organic solvents, have been studied to understand better its behavior in different chemical environments. This information is vital for designing processes for the compound's application in industry and research. For instance, the solubilities of 3-Pentadecylphenol in solvents like chloroform, benzene, n-heptane, n-hexane, and ethoxyethane have been determined, providing valuable data for its separation and purification processes (Liu Guo-ji, 2009).
Aplicaciones Científicas De Investigación
Resina Fenólica Espumosa Modificada
3-Pentadecilfenol se ha utilizado como modificador en la preparación de resina fenólica espumosa. Esta modificación conduce a una reducción en el tiempo de gelación de la resina y mejora las propiedades mecánicas, la microestructura y la resistencia al fuego de la espuma modificada. Cuando se agrega al 15% de la cantidad total de fenol, mejora significativamente la tenacidad de la espuma, que puede aumentar hasta un 300% en comparación con la espuma fenólica no modificada. La espuma modificada también exhibe una estructura de red más regular y densa con una alta proporción de células cerradas, resistencia a la compresión y flexión mejorada, y un índice de oxígeno limitado más alto, mientras que reduce la tasa de absorción de agua .
Comportamientos de Cristalización y Fusión Confinados
En el estudio de la cristalización confinada, this compound se ha infiltrado en plantillas de óxido de aluminio anodizado para investigar sus comportamientos de fusión y cristalización en un entorno nanoconfinado. Esta investigación proporciona información sobre los efectos de los grupos finales en la cristalización confinada de una cadena alquílica. Los hallazgos sugieren que la introducción de grupos finales con un anillo de fenol puede afectar significativamente los picos de fusión dobles de la cadena alquílica, lo que lleva a un solo pico de fusión y la desaparición de la monocapa de congelación superficial para las cadenas alquílicas .
Estándar Analítico para el Análisis de Compuestos Bioactivos
This compound sirve como un estándar analítico para el análisis de compuestos bioactivos en varios materiales vegetales. Se utiliza particularmente en cromatografía de gases-espectrometría de masas (GC-MS) para identificar y cuantificar la presencia de this compound como un compuesto bioactivo en el rizoma de Aplotaxis auriculata, mostrando su importancia en la investigación fitoquímica .
Mecanismo De Acción
Target of Action
It is known to interact with the head group region of a lipid membrane .
Mode of Action
3-Pentadecylphenol interacts with the head group region of a lipid membrane . The compound’s interaction with its targets results in changes in the membrane’s properties . The alteration of bilayer properties is primarily caused by the abundance of the large phenolic headgroup .
Biochemical Pathways
It is known to cause physico-chemical changes in the lipid bilayer membrane .
Pharmacokinetics
It is known that the compound can incorporate into erythrocytes and liposomal membranes .
Result of Action
The molecular and cellular effects of 3-Pentadecylphenol’s action primarily involve changes in the properties of the lipid bilayer membrane . The formation of a mixed lipid system (i.e., DPPC + PDP) at a higher mol% of PDP (above 20 mol%) is responsible for the physico-chemical changes of the lipid bilayer membrane .
Action Environment
The action of 3-Pentadecylphenol is influenced by environmental factors. For instance, the compound’s interaction with the lipid membrane shows sensitive variation with changes in the PDP concentration at the interfacial region of the lipid bilayer membrane . Furthermore, the compound’s thermal stability decreases due to the confinement effect .
Safety and Hazards
Direcciones Futuras
PDP has different pharmacological, biological, and industrial applications . A molecular-level understanding of the membrane modification properties of PDP on the dipalmitoylphosphatidylcholine (DPPC) bilayer has been carried out . This could provide a more reasonable model for the confined crystallization of end-group polymers .
Análisis Bioquímico
Biochemical Properties
3-Pentadecylphenol plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been shown to inhibit the activity of the α-glucosidase enzyme, which is crucial in carbohydrate metabolism . Additionally, 3-Pentadecylphenol interacts with lipid membranes, particularly the dipalmitoylphosphatidylcholine (DPPC) bilayer, causing changes in membrane organization and properties . This interaction is primarily due to the large phenolic headgroup of 3-Pentadecylphenol, which alters the bilayer properties .
Cellular Effects
3-Pentadecylphenol has notable effects on various cell types and cellular processes. It can incorporate into erythrocytes and liposomal membranes due to its strong amphiphilic character . This incorporation can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Pentadecylphenol has been observed to exhibit antioxidant activity, which can protect cells from oxidative stress . Additionally, it has cytostatic activities, inhibiting the growth of certain bacterial, fungal, protozoan, and parasite cells .
Molecular Mechanism
The molecular mechanism of 3-Pentadecylphenol involves its interaction with lipid membranes and enzymes. It binds to the head group region of lipid membranes, causing changes in membrane properties and organization . This binding can affect the activity of membrane-bound enzymes and proteins, leading to alterations in cellular functions. Furthermore, 3-Pentadecylphenol inhibits the α-glucosidase enzyme, which impacts carbohydrate metabolism . The compound’s antioxidant properties also contribute to its molecular mechanism by neutralizing free radicals and reducing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Pentadecylphenol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Pentadecylphenol can form mixed lipid systems with DPPC at higher concentrations, leading to significant changes in membrane properties . These changes can persist over time, affecting cellular functions and processes.
Dosage Effects in Animal Models
The effects of 3-Pentadecylphenol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant activity and enzyme inhibition . At higher doses, 3-Pentadecylphenol can have toxic or adverse effects, including potential disruption of cellular membranes and inhibition of essential enzymes . These threshold effects highlight the importance of dosage in determining the compound’s overall impact on biological systems.
Metabolic Pathways
3-Pentadecylphenol is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . The compound’s ability to incorporate into lipid membranes also affects its role in metabolic processes, as it can alter membrane-bound enzyme activities and lipid transport .
Transport and Distribution
Within cells and tissues, 3-Pentadecylphenol is transported and distributed through interactions with transporters and binding proteins. Its amphiphilic nature allows it to localize in both hydrophilic and hydrophobic environments, facilitating its distribution across cellular compartments . The compound’s interaction with lipid membranes also influences its localization and accumulation within cells .
Subcellular Localization
3-Pentadecylphenol primarily localizes in lipid membranes due to its amphiphilic properties. It targets the head group region of lipid bilayers, causing changes in membrane organization and properties . This subcellular localization is crucial for its activity and function, as it allows 3-Pentadecylphenol to interact with membrane-bound enzymes and proteins, influencing various cellular processes .
Propiedades
IUPAC Name |
3-pentadecylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h15,17-19,22H,2-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFIPECGHSYQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060108 | |
| Record name | Phenol, 3-pentadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Pentadecylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
501-24-6 | |
| Record name | Hydrogenated cardanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pentadecylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentadecylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 3-pentadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 3-pentadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-pentadecylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PENTADECYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J10ATZ45ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Pentadecylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
54.5 °C | |
| Record name | 3-Pentadecylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



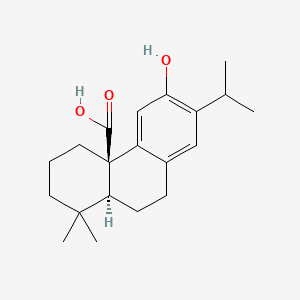


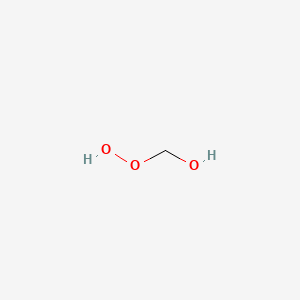

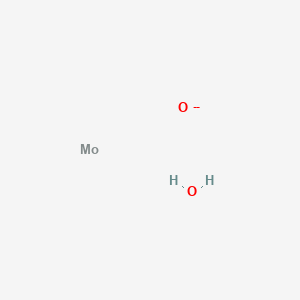

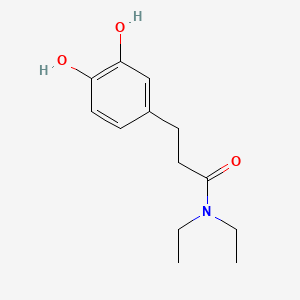
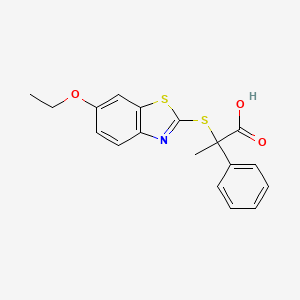
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B1217882.png)

![5-(Methoxymethyl)-4-[2,3,4-trihydroxy-6-(methoxymethyl)phenyl]benzene-1,2,3-triol](/img/structure/B1217884.png)
